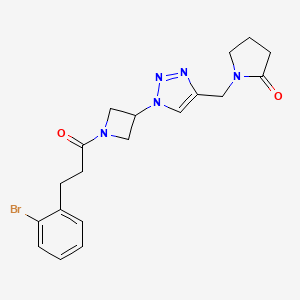

1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pirrolidin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H22BrN5O2 and its molecular weight is 432.322. The purity is usually 95%.

BenchChem offers high-quality 1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

El acoplamiento de Suzuki–Miyaura (SM) es una potente reacción de formación de enlaces carbono-carbono catalizada por metales de transición. Ha encontrado una amplia aplicación debido a sus condiciones de reacción suaves y tolerancia a los grupos funcionales. En el acoplamiento SM, los reactivos de boro juegan un papel crucial. Específicamente, los reactivos organoboro se transmetalan con paladio para formar nuevos enlaces carbono-carbono. El compuesto podría servir como un valioso reactivo de boro en reacciones de acoplamiento SM .

Protodesboronación

La protodesboronación implica la eliminación de un grupo boro de un éster bórico. Si bien los ésteres bóricos alquílicos se utilizan comúnmente, la protodesboronación está menos explorada. Su compuesto podría potencialmente investigarse por sus propiedades de protodesboronación, contribuyendo al desarrollo de nuevas metodologías sintéticas .

Catálisis fotoredox

La catálisis fotoredox utiliza la luz para impulsar reacciones químicas. Su compuesto podría exhibir un comportamiento fotoredox interesante, potencialmente participando en reacciones de desboronación. Investigar su reactividad en condiciones fotoredox podría revelar nuevas aplicaciones .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis .

Mode of Action

It’s likely that the compound interacts with its target by binding to specific receptors or enzymes, thereby inhibiting their function and leading to the death of the bacteria .

Biochemical Pathways

Similar compounds have been shown to interfere with the synthesis of essential components of the bacterial cell wall, leading to cell death .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, leading to the death of the bacteria. This is achieved by interfering with essential biochemical processes within the bacterial cell .

Actividad Biológica

The compound 1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule with potential biological activities. Its structure features multiple functional groups and rings, which may contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C19H22BrN5O2, with a molecular weight of approximately 432.3143 g/mol . The structure includes:

| Feature | Description |

|---|---|

| Rings | Azetidine, triazole, and pyrrolidinone rings |

| Functional Groups | Bromine atom on phenyl group; carbonyl from propanoyl |

| Hydrogen Bonding Potential | Presence of nitrogen atoms facilitating hydrogen bonding |

These features suggest that the compound may exhibit conformational flexibility, enhancing its potential interactions with various biological targets.

Biological Activity

Research indicates that derivatives of this compound have shown moderate antitumor activity against specific cancer cell lines. The mechanisms underlying these effects are not fully elucidated but may involve the following pathways:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that certain derivatives can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Studies

- Antitumor Activity : In vitro studies revealed that compounds similar to 1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity.

-

Mechanistic Insights : The presence of the triazole moiety has been linked to enhanced biological activity through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Modulation of signaling pathways involved in cell survival and proliferation.

| Property | Value |

|---|---|

| Molecular Weight | 432.3143 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely influenced by functional groups |

These properties are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Applications

The compound's structural characteristics suggest several potential applications:

- Anticancer Therapeutics : Given its activity against cancer cell lines, it may serve as a lead compound for developing new anticancer drugs.

- Pharmacological Research : Its unique structure could be explored for additional pharmacological properties, including antimicrobial and anti-inflammatory activities.

Propiedades

IUPAC Name |

1-[[1-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN5O2/c20-17-5-2-1-4-14(17)7-8-19(27)24-12-16(13-24)25-11-15(21-22-25)10-23-9-3-6-18(23)26/h1-2,4-5,11,16H,3,6-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJHMTGGTYCBCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.